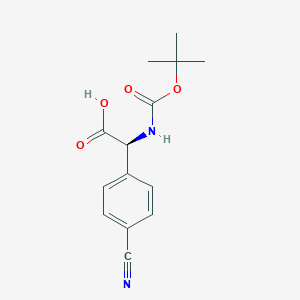

(S)-2-((叔丁氧羰基)氨基)-2-(4-氰基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

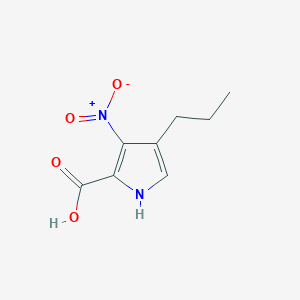

The compound “(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a carboxylic acid group. The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a Boc-protected amino group, a cyanophenyl group, and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis because it can be easily removed under acidic conditions to reveal the free amino group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with Boc-protected amino groups are solid and stable under normal conditions .科学研究应用

叔丁氧羰基的定量分析

叔丁氧羰基 (Boc) 在合成化学领域(尤其是肽合成)中发挥着重要作用,因为它易于在温和条件下引入和去除。Ehrlich-Rogozinski (1974) 的一项研究讨论了一种定量测定 N-封闭氨基酸和肽中 Boc 基团的方法。该方法利用乙酸中的高氯酸裂解 Boc 基团,允许通过甲醇钠反滴定准确测定 Boc 保护的衍生物。该过程因其简单高效而备受关注,促进了 Boc 保护化合物的分析和合成 (Ehrlich-Rogozinski,1974)。

用于振动光谱的同位素异构体的合成

Bazewicz 等人(2011 年)通过合成其同位素异构体,扩展了 (S)-2-((叔丁氧羰基)氨基)-2-(4-氰基苯基)乙酸中腈基团在振动光谱中的效用。这些同位素异构体用于研究局部环境对腈对称伸缩振动的影响。该研究强调了溶剂选择在实现高同位素富集中的重要性,从而增强了此类化合物在光谱研究中的适用性 (Bazewicz 等,2011)。

肽合成中的保护基策略

叔丁氧羰基在肽合成中作为保护基的作用已得到充分证明。Zhao 等人(2014 年)比较了 2-氨基甲基苯基乙酸(头孢兰尼德合成中的中间体)中氨基的两种保护剂。研究发现,与乙酰乙酸酯相比,使用 Boc 作为保护剂提供了更高的产率,但在脱保护方面提出了更多挑战。这项研究突出了在选择保护基以实现高效合成途径时的战略考虑 (Zhao 等,2014)。

聚合物合成中的应用

高等人(2003 年)探索了基于氨基酸的聚乙炔的合成和性质,包括衍生自 (S)-2-((叔丁氧羰基)氨基)-2-(4-氰基苯基)乙酸的单体。他们的工作证明了此类化合物在创建具有独特性质(例如比旋度和构象行为)的聚合物方面的潜力,表明 Boc 保护的氨基酸在聚合物科学中的多功能性 (Gao 等,2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQRGJCTILOATO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)

![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)

methanone](/img/structure/B2895112.png)